molecular formula C16H22N2O B14561288 N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-26-4

N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14561288
CAS No.: 61957-26-4
M. Wt: 258.36 g/mol
InChI Key: POTNDARYNIGYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine: is an organic compound with a complex structure that includes a cyclohexylamino group, a methyl group, and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, including the formation of the indene core, the introduction of the cyclohexylamino group, and the addition of the hydroxylamine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and hydroxylamine-containing molecules. Examples include:

  • N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
  • N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61957-26-4

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-5-methyl-1,3-dihydroinden-2-ylidene]hydroxylamine

InChI

InChI=1S/C16H22N2O/c1-11-7-8-14-12(9-11)10-15(18-19)16(14)17-13-5-3-2-4-6-13/h7-9,13,16-17,19H,2-6,10H2,1H3

InChI Key

POTNDARYNIGYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=NO)C2)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.